molecular formula C8H8F3NS B1303377 {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine CAS No. 234450-33-0

{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine

Cat. No.: B1303377
CAS No.: 234450-33-0
M. Wt: 207.22 g/mol
InChI Key: YPPYNSNXKGEPFF-UHFFFAOYSA-N
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Description

{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a phenyl ring and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromo-9,10-arylanthracene with 3-trifluoromethylphenylboronic acid in the presence of a palladium catalyst (Pd(PPh3)4) and potassium carbonate (K2CO3) in a solvent mixture of toluene, water, and ethanol .

Industrial Production Methods

Industrial production methods for {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine involves its interaction with molecular targets, such as enzymes and receptors, through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methanamine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine include:

  • {3-[(Trifluoromethyl)sulfanyl]phenyl}methanol
  • {3-[(Trifluoromethyl)sulfanyl]phenyl}acetic acid
  • {3-[(Trifluoromethyl)sulfanyl]phenyl}ethanamine

Uniqueness

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the methanamine group, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

[3-(trifluoromethylsulfanyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NS/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPYNSNXKGEPFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380692
Record name 1-{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234450-33-0
Record name 3-[(Trifluoromethyl)thio]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=234450-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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